N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring. The specific structure of this compound suggests it may exhibit various biological activities, making it a subject of interest in pharmacological research.
This compound can be classified under several categories:
The synthesis of N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide typically involves multiple steps:
Specific reagents such as sodium methoxide may be used for nucleophilic substitutions, while conditions like controlled temperature and solvent choice are optimized for yield and purity .
The molecular structure of N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide can be represented using various structural notations:
InChI=1S/C20H22FN3O2S/c1-13-17(27-20(23-13)14-6-5-7-15(21)12-14)10-11-22-18(25)19(26)24-16-8-3-2-4-9-16/h2-9,12H,10-11H2,1H3,(H,22,25)(H,24,26)This notation provides a comprehensive depiction of the compound's connectivity and functional groups.
The compound features:
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide can undergo several chemical reactions:
The mechanism of action for N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide primarily involves its interaction with specific biological macromolecules:
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide exhibits the following physical properties:
Key chemical properties include:
The molecular weight is 383.44 g/mol with a molecular formula of C20H22FN3O2S .
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide has potential applications in various scientific fields:
This compound represents a promising candidate for further research into its therapeutic applications and biological mechanisms.
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 94030-84-9
CAS No.: 63451-47-8
CAS No.: 275823-92-2
CAS No.: 61587-05-1